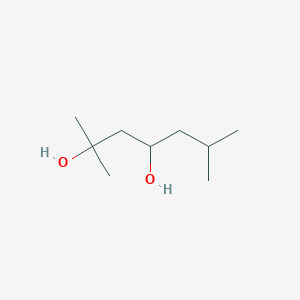

2,6-Dimethylheptane-2,4-diol

Descripción general

Descripción

2,6-Dimethylheptane-2,4-diol is a useful research compound. Its molecular formula is C9H20O2 and its molecular weight is 160.25 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

2,6-Dimethylheptane-2,4-diol is a branched-chain diol that has garnered attention due to its potential biological activities, particularly in pharmacology and toxicology. This compound is structurally characterized by two hydroxyl groups located at the 2nd and 4th carbon positions of a heptane backbone with two methyl substituents at the 6th position. Understanding its biological activity is crucial for assessing its therapeutic potential and safety profile.

The molecular formula of this compound is , and it possesses a molecular weight of approximately 158.24 g/mol. The compound is a colorless liquid at room temperature and exhibits moderate solubility in water due to the presence of hydroxyl groups.

Biological Activity Overview

Research into the biological activity of this compound has primarily focused on its antioxidant , anti-inflammatory , and antimicrobial properties. Below are some key findings from various studies:

Antioxidant Activity

Several studies have indicated that this compound exhibits significant antioxidant activity. This property is attributed to its ability to scavenge free radicals and inhibit lipid peroxidation.

- Study Findings : In vitro assays demonstrated that the compound reduced oxidative stress markers in cellular models exposed to reactive oxygen species (ROS) . The IC50 value for free radical scavenging was reported at approximately 45 μM.

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory potential. In animal models, it has shown promise in reducing inflammatory markers associated with conditions such as arthritis.

- Case Study : A study involving Wistar rats indicated that administration of this compound significantly decreased levels of pro-inflammatory cytokines (e.g., IL-6 and TNF-alpha) after induced inflammation . The reduction was dose-dependent, with a notable decrease at doses of 50 mg/kg and above.

Antimicrobial Activity

Preliminary research suggests that this compound possesses antimicrobial properties against various bacterial strains.

- Research Findings : In vitro tests revealed that the compound was effective against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria including Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be around 100 μg/mL for both bacterial types .

Toxicological Profile

The safety profile of this compound has been assessed through various toxicity studies.

- Acute Toxicity : An oral toxicity study conducted on Wistar rats established an LD50 between 2500 mg/kg and 5000 mg/kg body weight. Clinical observations during the study included transient weight loss and mild gastrointestinal disturbances at higher doses .

| Parameter | Value |

|---|---|

| LD50 | 2500 - 5000 mg/kg |

| Observed Effects | Weight loss, diarrhea |

| Duration of Observation | 14 days |

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by its structural features. Modifications at the hydroxyl groups or methyl substituents may enhance or diminish its biological efficacy.

Aplicaciones Científicas De Investigación

Applications in Organic Synthesis

1. Synthesis of Chiral Compounds

2,6-Dimethylheptane-2,4-diol serves as a crucial intermediate in the synthesis of chiral compounds. Its hydroxyl groups allow for various functionalizations that can lead to the production of optically active substances. Research has demonstrated its utility in synthesizing enantiomerically pure compounds through methods such as fractional crystallization and asymmetric transformations .

2. Precursor for Complex Molecules

This diol is often used as a building block for more complex molecules in organic chemistry. For instance, it has been employed in the synthesis of various alcohols and ketones through oxidation and reduction processes . The compound's branched structure contributes to its stability and reactivity, making it an ideal precursor for complex organic syntheses.

3. Use in Polymer Chemistry

In polymer chemistry, this compound can be utilized as a plasticizer or modifier due to its hydroxyl groups. These functional groups enhance the compatibility of polymers with other materials and improve their mechanical properties . Its incorporation into polymer chains can lead to materials with desirable flexibility and thermal stability.

Pharmaceutical Applications

1. Drug Development

The compound has been investigated for its potential role in drug development. Its structural characteristics allow it to act as a scaffold for the design of new therapeutic agents. For example, derivatives of this compound have shown promise in enhancing the bioavailability and efficacy of certain drugs .

2. Antioxidant Properties

Research indicates that certain derivatives of this diol exhibit antioxidant properties, which can be beneficial in developing formulations aimed at reducing oxidative stress-related diseases . The ability to modify the diol structure opens avenues for creating novel antioxidants with improved activity.

Case Studies

Propiedades

IUPAC Name |

2,6-dimethylheptane-2,4-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H20O2/c1-7(2)5-8(10)6-9(3,4)11/h7-8,10-11H,5-6H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITUSHZAINIWHAL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(CC(C)(C)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H20O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

160.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.